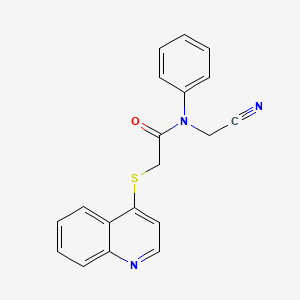![molecular formula C13H17N5O2S B2728917 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 878700-39-1](/img/structure/B2728917.png)
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the tetrazole family, which has been extensively studied for their biological activities.
科学的研究の応用
Environmental Impact and Removal Techniques
Research has highlighted the presence and environmental impact of persistent organic pollutants, including pharmaceutical compounds, in aquatic systems. Techniques such as adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been employed to remove such pollutants. These methods rely on strong chemical interactions and catalytic degradation to efficiently eliminate contaminants, emphasizing the importance of sustainable technology development for economic industrialization (G. Prasannamedha & P. S. Kumar, 2020).
Pharmacogenetics and Metabolic Differences
Studies on paracetamol, a widely used analgesic and antipyretic, have explored genetic differences in its metabolism, linking variability in metabolic activation to differences in susceptibility to toxicity and pain relief. These findings suggest the potential for genetic profiling to predict individual responses to medications and the need for personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).
Emerging Contaminants and Environmental Monitoring
The persistence of parabens, used as preservatives in various products, in the environment has raised concerns about their potential as weak endocrine disrupters. Despite efficient removal in wastewater treatment, they remain detectable in aquatic systems, necessitating further research into their long-term environmental impact and the development of more effective removal strategies (Camille Haman et al., 2015).
Drug Synthesis and Impurity Analysis
Innovations in the synthesis of pharmaceutical compounds, such as omeprazole, and the analysis of their impurities are crucial for ensuring drug safety and efficacy. Novel synthesis methods and the identification of impurities in proton pump inhibitors highlight the ongoing need for advancements in pharmaceutical chemistry to enhance drug development and regulatory compliance (S. Saini et al., 2019).
Enzymatic Remediation of Organic Pollutants
The use of oxidoreductive enzymes, in conjunction with redox mediators, has emerged as a promising approach for the remediation of organic pollutants in wastewater. This enzymatic method offers a potentially effective and environmentally friendly alternative to traditional treatment techniques, capable of degrading a wide range of recalcitrant compounds (Maroof Husain & Q. Husain, 2007).
作用機序
Target of Action
The primary targets of 2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide are currently under investigation. Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
The mode of action of This compound Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interaction with biological targets . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
The specific biochemical pathways affected by This compound Tetrazoles have been found to impact a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Tetrazolate anions, a class of compounds to which this molecule belongs, are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Tetrazoles have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9(2)14-12(19)8-21-13-15-16-17-18(13)10-5-4-6-11(7-10)20-3/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADGURXINQNTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=NN1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

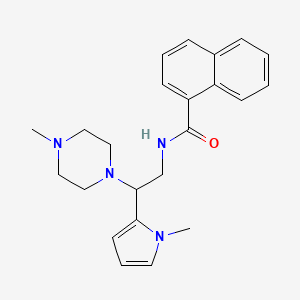
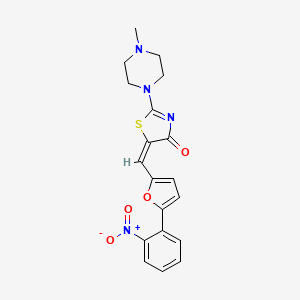
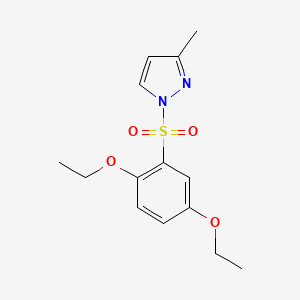
![2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2728840.png)
![2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2728841.png)
![2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2728842.png)

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
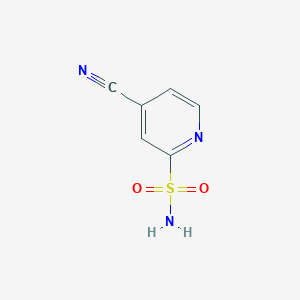
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)
